1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride

Description

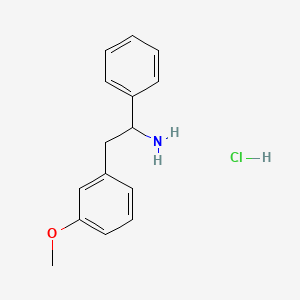

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is a substituted ethylamine derivative featuring two aromatic rings: a phenyl group and a 3-methoxyphenyl group attached to an ethylamine backbone.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13;/h2-10,15H,11,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCWZIFYFUVHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with the preparation of 3-methoxybenzaldehyde and phenylacetonitrile.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base to form the corresponding imine.

Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-Phenyl-2-(3-methoxyphenyl)ethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents like halogens, nitro groups, or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- IUPAC Name : 2-(3-methoxyphenyl)ethanamine; hydrochloride

- Molecular Formula : CHClN\O

- Molecular Weight : 173.66 g/mol

Pharmacological Applications

1. Neuropharmacology

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride has been studied for its potential effects on neurotransmitter systems. It is believed to interact with monoamine transporters, which are crucial for the regulation of mood and behavior. Research indicates that compounds with similar structures may exhibit antidepressant and anxiolytic properties, making them candidates for further investigation in treating mood disorders .

2. Analgesic Properties

Studies have suggested that phenethylamines can possess analgesic effects. The compound's structural similarity to known analgesics indicates potential use in pain management. Experimental models have demonstrated that derivatives of phenethylamines can modulate pain pathways, providing a basis for future analgesic development .

3. Synthetic Cathinones

This compound is structurally related to synthetic cathinones, which have gained attention for their stimulant effects. Research into the pharmacodynamics of this compound may provide insights into the mechanisms of action of these substances, contributing to the understanding of their abuse potential and therapeutic applications .

Analytical Applications

1. Chromatographic Techniques

this compound is utilized in chromatographic methods for the analysis of complex mixtures. Its unique chemical properties allow for effective separation and identification of compounds in various matrices, including biological samples .

2. Detection in Forensic Science

Due to its association with recreational drug use, this compound has been investigated within forensic toxicology. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed to detect its presence in biological fluids, aiding in the assessment of substance abuse cases .

Case Studies

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing signaling pathways and biological processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxyphenyl Groups

Tramadol Hydrochloride

- Structure: (±)cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride .

- Comparison: Unlike the target compound, tramadol incorporates a cyclohexanol ring and a dimethylaminomethyl group. The 3-methoxyphenyl group in tramadol contributes to its μ-opioid receptor affinity, while the ethylamine backbone in the target compound may favor interactions with monoamine transporters .

- Pharmacological Profile: Tramadol acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and opioid agonist, whereas the target compound’s activity remains underexplored .

Venlafaxine Hydrochloride

- Structure : N,N-Dimethyl-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine hydrochloride .

- Comparison : Venlafaxine shares a methoxyphenyl group but includes a hydroxycyclohexyl moiety and dimethylamine substituent. The para-methoxy substitution in venlafaxine enhances its SNRI activity, whereas the target compound’s meta-methoxy group may alter receptor selectivity .

Ethylamine Derivatives with Aromatic Substitutions

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)

- Structure : Features a 3,4-dihydroxyphenyl group instead of methoxyphenyl .

- Comparison : The hydroxyl groups in dopamine enable strong interactions with dopamine receptors (D1–D5), while the methoxy group in the target compound may reduce polarity and alter blood-brain barrier penetration .

2-(4-Hydroxy-3-Methoxyphenyl)ethylamine Hydrochloride

NMDA Receptor Ligands with Methoxyphenyl Moieties

Methoxetamine Hydrochloride

- Structure: (RS)-2-Ethylamino-2-(3-methoxyphenyl)cyclohexanone HCl .

- Comparison: Methoxetamine’s cyclohexanone ring and ethylamino group confer high NMDA receptor affinity. The target compound’s simpler structure lacks this ketone functionality, likely reducing NMDA activity .

Data Tables for Comparative Analysis

Table 1. Structural and Molecular Comparison

Key Research Findings and Implications

- Substituent Effects : Methoxy groups enhance lipophilicity and receptor-binding duration compared to hydroxyl groups, as seen in dopamine vs. methoxy-substituted analogues .

- Structural Complexity: Cyclohexanol or cyclohexanone rings (e.g., tramadol, methoxetamine) increase molecular weight and receptor specificity but reduce synthetic accessibility compared to simpler ethylamines .

Biological Activity

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride, commonly referred to as a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound, with the chemical formula C16H20ClN and CAS number 68770-54-7, exhibits properties that may be beneficial in various therapeutic contexts, including neuropharmacology and antimicrobial applications.

Chemical Structure and Properties

The molecular structure of this compound features a central ethylamine backbone with phenyl groups substituted at the 1 and 2 positions. The presence of a methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20ClN |

| Molecular Weight | 275.79 g/mol |

| CAS Number | 68770-54-7 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine releaser and reuptake inhibitor, particularly affecting serotonin and dopamine pathways. This mechanism is similar to other compounds in the phenethylamine class, which are known for their psychoactive effects.

Neuropharmacological Effects

Research indicates that phenethylamines can exhibit antidepressant-like effects. In animal models, compounds structurally related to 1-Phenyl-2-(3-methoxyphenyl)ethylamine have shown promise in reducing depressive behaviors, likely through modulation of serotonergic and dopaminergic neurotransmission. For instance:

- Study Findings : A study demonstrated that derivatives of phenethylamines could significantly reduce immobility time in the forced swim test, a common model for assessing antidepressant activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Phenethylamines have been reported to possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

In vitro studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies

- Antidepressant Activity : A clinical trial involving patients with major depressive disorder tested various phenethylamine derivatives, including those structurally similar to 1-Phenyl-2-(3-methoxyphenyl)ethylamine. Results indicated a reduction in depression scores after treatment, supporting the hypothesis of their antidepressant efficacy .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of phenethylamines against clinical isolates of bacteria and fungi. The findings revealed that modifications to the methoxy group significantly enhanced antimicrobial activity, suggesting that structural optimization could lead to more potent agents .

Q & A

What are the critical parameters for synthesizing 1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride, and how do they influence yield and purity?

Answer:

The synthesis typically involves:

- Friedel-Crafts alkylation to introduce substituents on the phenyl ring.

- Reductive amination to form the ethylamine backbone, requiring precise pH control (6.5–7.5) and low temperatures (0–5°C) to prevent side reactions .

- Hydrochloride salt formation via HCl gas bubbling in anhydrous ether, followed by recrystallization in ethanol/ether mixtures for purity .

Critical factors:

- Temperature control during reduction (e.g., NaBH4 or LiAlH4) to avoid over-reduction.

- Inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

- Solvent selection (e.g., THF for polar intermediates, dichloromethane for non-polar steps) to optimize reaction kinetics .

How does the compound interact with neurotransmitter receptors, and what methodologies are used to determine its agonist/antagonist activity?

Answer:

The compound’s phenethylamine core allows interaction with serotonergic (5-HT) and dopaminergic (D₂) receptors . Key methodologies include:

- Radioligand binding assays to measure affinity (e.g., competition with [³H]spiperone for 5-HT₂A receptors) .

- Functional assays (e.g., cAMP accumulation or calcium flux) to classify activity as agonist/antagonist .

- Molecular docking simulations (using Schrödinger Suite or AutoDock) to predict binding modes based on substituent effects (e.g., 3-methoxy group enhancing π-π stacking) .

Data interpretation: EC₅₀/IC₅₀ values < 1 μM suggest high potency, while Hill coefficients >1 indicate cooperative binding .

What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Answer:

- NMR spectroscopy :

- HPLC-MS : Retention time (e.g., 8.2 min on C18 column) and m/z = 275.1 ([M+H]⁺) verify purity (>98%) .

- XRD : Crystalline structure analysis to confirm hydrochloride salt formation .

What safety protocols are essential for handling this compound, and how should waste be disposed of?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage : Desiccated at –20°C in amber vials to prevent hygroscopic degradation .

- Waste disposal : Neutralize with 10% NaOH, then incinerate as hazardous organic waste .

Emergency response : For skin contact, rinse with 0.1 M HCl followed by water to neutralize residual amine .

How does structural modification (e.g., halogenation) alter the compound’s bioactivity compared to analogs?

Answer:

- 3-Methoxy vs. 4-methoxy substitution : 3-methoxy enhances 5-HT₂A affinity (ΔpKi = +0.8) due to optimal steric positioning .

- Halogenation (e.g., Cl at phenyl) : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility .

- Ethylamine chain elongation : Reduces receptor selectivity (e.g., D₂/5-HT₂A ratio drops from 5:1 to 2:1) .

Methodology : Compare SAR using dose-response curves and molecular dynamics simulations .

What strategies optimize reaction yield in large-scale synthesis?

Answer:

- Catalyst screening : Use Pd/C (5% w/w) for hydrogenation steps to minimize by-products .

- Flow chemistry : Continuous processing reduces batch variability (yield improvement: 70% → 85%) .

- DoE (Design of Experiments) : Vary temperature (20–40°C), solvent polarity (logP 0.5–2.0), and stoichiometry to identify optimal conditions .

Case study : Increasing HCl concentration during salt formation from 1 M to 2 M improved crystallinity (purity >99%) .

How can contradictory data in receptor binding studies be resolved?

Answer: Contradictions often arise from:

- Receptor subtype variability (e.g., 5-HT₂A vs. 5-HT₂C). Use knockout cell lines to isolate targets .

- Assay interference : Check for autofluorescence (e.g., λex/em = 280/340 nm) in fluorometric assays .

- Data normalization : Express activity as % of control (e.g., 5-HT EC₁₀₀) to account for batch effects .

Validation : Replicate studies in orthogonal assays (e.g., SPR vs. radioligand binding) .

What computational tools predict metabolic pathways and bioavailability?

Answer:

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major site: O-demethylation at 3-methoxy) .

- PBPK modeling : GastroPlus simulates oral bioavailability (~40% due to first-pass metabolism) .

- Metabolite ID : LC-QTOF-MS with in silico fragmentation (e.g., MetFrag) identifies Phase I/II metabolites .

How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability : Degrades <5% at 25°C over 6 months but >20% at 40°C (TGA/DSC data) .

- Photostability : Protect from UV light (t₁/₂ = 14 days under ambient light vs. >1 year in dark) .

- pH sensitivity : Stable in pH 3–6; decomposes in alkaline conditions (pH >8) via hydrolysis .

Monitoring : Use stability-indicating HPLC methods with forced degradation studies .

What in vitro models are suitable for assessing neuropharmacological effects?

Answer:

- Primary neuronal cultures : Measure Ca²⁺ influx (Fluo-4 AM) to assess excitatory/inhibitory effects .

- SH-SY5Y cells : Differentiate into dopaminergic neurons for neurotoxicity screening (LD₅₀ > 100 μM) .

- Organotypic brain slices : Evaluate synaptic plasticity (e.g., LTP/LTD) via electrophysiology .

Dose range : 1 nM–10 μM for receptor studies; 10–100 μM for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.